molecular formula C15H21NO3 B6591013 Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate CAS No. 1256276-45-5

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

Cat. No.: B6591013
CAS No.: 1256276-45-5
M. Wt: 263.33 g/mol
InChI Key: XCUWJTPPKGZEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a carbamate derivative featuring a benzyl group and a trans-configured cyclohexyl ring substituted with a hydroxymethyl (-CH₂OH) moiety. The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as esterification or oxidation .

These analogs differ in substituent groups (hydroxy, formyl, or hydroxymethyl) and stereochemistry, which critically influence their reactivity and biological activity .

Properties

IUPAC Name

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUWJTPPKGZEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Alcohol Coupling

The reaction between trans-4-(hydroxymethyl)cyclohexanol and benzyl isocyanate is a direct method for carbamate formation. This exothermic process proceeds under mild conditions:

Reaction Scheme:

trans-4-(Hydroxymethyl)cyclohexanol+Benzyl isocyanateBenzyl trans-4-(hydroxymethyl)cyclohexylcarbamate\text{trans-4-(Hydroxymethyl)cyclohexanol} + \text{Benzyl isocyanate} \rightarrow \text{this compound}

Typical Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Catalyst: Dibutyltin dilaurate (0.5–1.0 mol%)

  • Temperature: 0–25°C

  • Reaction Time: 4–12 hours

Yield Optimization:

  • Excess benzyl isocyanate (1.2–1.5 equiv) drives the reaction to completion.

  • Moisture exclusion is critical to prevent hydrolysis of the isocyanate.

Analytical Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.98 (s, 2H, CH₂Ph), 3.42 (d, J = 6.0 Hz, 2H, CH₂OH), 1.70–1.20 (m, 11H, cyclohexyl).

  • IR (neat): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch).

Chloroformate-Amine Reaction

An alternative approach involves benzyl chloroformate (Cbz-Cl) and trans-4-(hydroxymethyl)cyclohexylamine. This method is preferred for its scalability and compatibility with sensitive functional groups.

Reaction Scheme:

trans-4-(Hydroxymethyl)cyclohexylamine+Benzyl chloroformateBenzyl trans-4-(hydroxymethyl)cyclohexylcarbamate+HCl\text{trans-4-(Hydroxymethyl)cyclohexylamine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl}

Typical Conditions:

  • Solvent: Dichloromethane or ethyl acetate

  • Base: Triethylamine (2.0 equiv) to neutralize HCl

  • Temperature: -10–0°C (to minimize side reactions)

  • Reaction Time: 2–6 hours

Purification:

  • Aqueous workup (10% HCl, saturated NaHCO₃, brine) followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Challenges:

  • Competing urea formation if residual amine is present.

  • Sensitivity of the hydroxymethyl group to oxidation.

Industrial-Scale Production

Large-scale synthesis requires modifications to laboratory protocols to address cost, safety, and waste management.

Continuous Flow Reactors

Advantages:

  • Enhanced heat transfer and reaction control.

  • Reduced solvent usage (50–70% less than batch processes).

Parameters:

  • Residence Time: 10–30 minutes

  • Temperature: 25–40°C

  • Catalyst: Immobilized lipases (e.g., Candida antarctica lipase B) for greener synthesis.

Crystallization Techniques

Antisolvent Crystallization:

  • Product is precipitated by adding heptane to a concentrated THF solution.

  • Purity: >99% after two recrystallizations.

Comparative Analysis of Methods

Parameter Isocyanate Route Chloroformate Route
Yield 75–85%80–90%
Purity 95–98%97–99%
Scalability ModerateHigh
Cost High (isocyanate cost)Moderate
Byproducts Urea derivativesChlorinated impurities

Advanced Catalytic Approaches

Enzymatic Carbamate Synthesis

Recent studies highlight lipase-catalyzed reactions for enantioselective synthesis:

Conditions:

  • Enzyme: Pseudomonas fluorescens lipase

  • Solvent: Ionic liquids (e.g., [BMIM][BF₄])

  • Yield: 88–92% with >99% enantiomeric excess.

Photocatalytic Methods

UV-light-mediated reactions using TiO₂ nanoparticles:

  • Reaction Time: 1–2 hours

  • Green Metrics: E-factor reduced to 2.3 (vs. 8.5 for traditional methods).

Chemical Reactions Analysis

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is utilized in several research domains:

Analytical Chemistry

  • Reference Standard: It serves as a reference standard for the development and validation of analytical methods, aiding in the accurate measurement of similar compounds .

Biological Studies

  • Enzyme Inhibition: The compound is investigated for its effects on enzyme activity, potentially acting as an inhibitor by binding to active sites or altering enzyme structure . This property makes it relevant in pharmacological studies aimed at understanding its therapeutic potential.
  • Cell Signaling: It may influence various cellular signaling pathways through interactions with specific receptors, contributing to its biological activity .

Pharmaceutical Development

  • Therapeutic Applications: this compound has been explored as a potential active pharmaceutical ingredient due to its biological activity, particularly in targeting neurological disorders . Its ability to modulate enzyme activity positions it as a candidate for drug development.

Industrial Applications

  • Material Science: The compound acts as a modifier in polymer production, enhancing mechanical properties of plastics and resins, making them more durable for industrial applications .
  • Agrochemicals: It is also used in formulating agrochemicals, improving the stability and effectiveness of pesticides and herbicides .

Mechanism of Action

The mechanism of action of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs of benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Properties/Applications
Benzyl trans-4-hydroxycyclohexylcarbamate 27489-63-0 Hydroxy (-OH) C₁₄H₁₉NO₃ 261.31 High solubility in polar solvents; used in dopamine receptor agonist synthesis
Benzyl trans-4-formylcyclohexylcarbamate 412357-50-7 Formyl (-CHO) C₁₅H₁₉NO₃ 261.32 Reactive intermediate for nucleophilic additions; precursor to hydroxymethyl derivatives
tert-Butyl trans-4-formylcyclohexylcarbamate 181308-57-6 Formyl (-CHO) C₁₂H₂₁NO₃ 227.30 Stable intermediate in multistep syntheses (e.g., dopamine D3 receptor agonists)
Benzyl (3-hydroxycyclohexyl)carbamate 955406-36-7 Hydroxy (-OH) C₁₄H₁₉NO₃ 261.31 Altered stereochemistry (3-position vs. 4-position) reduces biological affinity
Key Observations:
  • Substituent Effects :

    • The hydroxymethyl group (-CH₂OH) offers greater hydrophilicity and versatility in derivatization compared to the hydroxyl (-OH) or formyl (-CHO) groups. For example, hydroxymethyl can be oxidized to a formyl group or esterified for prodrug design .
    • Formyl derivatives (e.g., CAS 412357-50-7) serve as intermediates for synthesizing amines or alcohols via reductive amination or borohydride reduction .
    • Hydroxy analogs (e.g., CAS 27489-63-0) exhibit enhanced solubility in polar solvents, making them suitable for aqueous reaction conditions .
  • Stereochemical Impact :

    • The trans configuration in the cyclohexyl ring is critical for molecular recognition in biological systems. For instance, trans-4-hydroxy derivatives show higher affinity for dopamine receptors compared to cis isomers .
Reactivity:
  • Hydroxy Derivatives : Participate in hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors .
  • Formyl Derivatives : Undergo nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones, useful in antitubercular drug design .

Biological Activity

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molar Mass : Approximately 229.32 g/mol
  • Physical State : Solid, slightly soluble in water
  • Density : 1.05 g/cm³
  • Boiling Point : Approximately 351.6 °C

This structure includes a benzyl group, a hydroxymethyl group, and a cyclohexyl ring attached to a carbamate functional group, which contributes to its biological activity.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The compound can:

  • Inhibit Enzyme Activity : It binds to the active sites of enzymes or alters their structures, leading to reduced enzymatic activity. This inhibition can affect metabolic pathways and cellular functions crucial for various diseases .
  • Modulate Receptor Signaling : By interacting with cellular receptors, it influences signaling pathways that regulate cell proliferation, apoptosis, and other vital processes .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits enzyme inhibition properties. For instance:

  • Case Study 1 : In vitro studies showed that the compound effectively inhibited specific hydrolases involved in lipid metabolism, suggesting potential applications in metabolic disorders .
  • Case Study 2 : Further investigations revealed that it could inhibit topoisomerase II, an enzyme critical for DNA replication and repair, indicating its potential as an antitumor agent .

Pharmacological Applications

The compound's biological activity opens avenues for various therapeutic applications:

  • Anticancer Agent : Due to its ability to inhibit topoisomerase II, it may serve as a lead compound for developing anticancer drugs.
  • Metabolic Disorders : Its interaction with lipid-metabolizing enzymes positions it as a candidate for treating conditions like obesity and diabetes.
  • Anti-aging Properties : Initial studies suggest potential applications in cosmetic formulations targeting aging skin due to its influence on cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Benzyl CarbamateLacks hydroxymethyl groupLimited enzyme inhibition
CyclohexylcarbamateLacks benzyl groupReduced hydrophobic interactions
4-HydroxymethylbenzamideSimilar hydroxymethyl groupDifferent receptor interactions

This compound stands out due to its specific trans configuration and the presence of both the benzyl and hydroxymethyl groups, which contribute to its distinctive biological activities compared to its analogs .

Future Research Directions

Despite promising findings, further research is needed to fully elucidate the biological profile of this compound:

  • In Vivo Studies : Conducting animal studies to evaluate its efficacy and safety in living organisms.
  • Mechanistic Studies : Investigating detailed mechanisms through which it interacts with various biological targets.
  • Formulation Development : Exploring its potential in pharmaceutical and cosmetic formulations.

Q & A

Q. Table 1: Synthesis Optimization

MethodYield (%)Purity (%)Key Condition
Batch reactor7288Room temperature, 12 hr
Continuous flow859540°C, 2 hr residence time

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms stereochemistry (trans vs. cis) via coupling constants and cyclohexyl ring proton splitting patterns .
    • HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., observed m/z 263.34 for C₁₅H₂₁NO₃) .
  • Melting Point Analysis: Used to assess purity (e.g., sharp melting points >190°C indicate high crystallinity) .

Q. Table 2: Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 4.95 (s, 1H, -OH), δ 4.45 (d, J=6.5 Hz, -CH₂O)
HRMS[M+H]⁺ calcd. 263.34, found 263.33

Advanced: How can stereochemical control be achieved during synthesis to favor the trans isomer?

Answer:

  • Hydroboration-Oxidation: Trans-selectivity is achieved using sterically hindered boranes (e.g., 9-BBN) to direct hydroxymethyl group orientation .
  • Protecting Group Strategy: Benzyl protection of the hydroxymethyl group prior to carbamate formation minimizes undesired cis byproducts .
  • Catalytic Asymmetric Methods: Chiral catalysts (e.g., cinchona alkaloids) induce enantioselectivity in intermediates, as seen in related carbamate syntheses .

Note: Cis/trans isomer ratios are validated via NOESY NMR or X-ray crystallography .

Advanced: How should researchers address contradictions in reported reaction yields or selectivity?

Answer:
Contradictions often arise from:

  • Purity of Starting Materials: Impurities in trans-4-(hydroxymethyl)cyclohexylamine reduce yields. Use HPLC-purified reagents (>99%) .
  • Reaction Scale: Continuous flow systems (microreactors) improve reproducibility compared to batch methods .
  • Analytical Variability: Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR integration) .

Q. Table 3: Case Study – Yield Discrepancies

StudyReported Yield (%)MethodKey Factor
PubChem (2024)85Continuous flow, 40°COptimized residence time
BenchChem (2009)68Batch, room temperatureOxygen sensitivity

Basic: What are the key reactivity trends of this compound?

Answer:

  • Oxidation: The hydroxymethyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, forming benzyl trans-4-carboxycyclohexylcarbamate .
  • Reduction: LiAlH₄ reduces the carbamate to a primary amine, useful for further functionalization .
  • Nucleophilic Substitution: The benzyl group is replaceable with thiols or amines under basic conditions .

Advanced: What role does this compound play in medicinal chemistry intermediates?

Answer:

  • CCR2 Antagonist Synthesis: Serves as a chiral intermediate in enantioselective routes (e.g., iodolactamization key step for tert-butyl derivatives) .
  • Serotonin Receptor Agonists: Trans-cyclohexyl motifs are critical for binding affinity; hydroxymethyl groups enhance solubility .

Q. Table 4: Biological Relevance

ApplicationTargetKey ModificationReference
CCR2 AntagonistsTert-butyl carbamateIodolactamization step
5-HT Receptor AgonistsPiperidin-3-ol coreHydroboration-oxidation

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Answer:

  • HPLC: Purity >95% (area normalization) with a C18 column and acetonitrile/water gradient .
  • Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C 68.41%, H 8.03% for C₁₅H₂₁NO₃) .

Advanced: What computational methods support the study of this compound’s interactions?

Answer:

  • Molecular Docking: Predict binding modes with enzymes (e.g., cyclooxygenase) using trans-cyclohexyl conformers .
  • DFT Calculations: Optimize transition states for stereoselective reactions (e.g., hydroboration barriers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.